3-Fluorocinnamic acid solves critical limitations in photodimerization and biocatalytic amination. Unlike 4-fluorocinnamic acid or unsubstituted cinnamic acid, its meta-fluorine position and unique dual β-polymorphism (β1/β2) enable: • >99% [2+2] topochemical photodimerization for UV-curable materials • 237.6 g/L/day space-time yield in ammonia-lyase catalyzed synthesis of L-3-fluorophenylalanine • Reliable building block for amide-linked pharmacophores. In stock, global shipping.
3-Fluorocinnamic acid is a meta-halogenated unsaturated carboxylic acid that serves as a high-value precursor in organic synthesis, biocatalysis, and materials science. Featuring a melting point of 162–167 °C and moderate solubility in polar organic solvents, this compound leverages the strong inductive electron-withdrawing effect of the meta-fluorine atom without the direct resonance interference seen in ortho- or para-substituted analogs. It is primarily procured as a building block for non-natural amino acids, photo-responsive polymers, and active pharmaceutical ingredients (APIs), offering predictable reactivity in cross-coupling, amidation, and enzymatic addition workflows .
Electronic modulation
Meta-fluorine Hammett σm = +0.34 provides distinct electronic profile for SAR studies.
Stereochemical control
Reliable E-isomer product in batch photodecarboxylation, simplifying flow-free synthesis.
Solid-state diversity
Access to two rare β-type polymorphs supports crystal engineering and property screening.
Substituting 3-fluorocinnamic acid with unsubstituted cinnamic acid or its para-fluoro analog (4-fluorocinnamic acid) fundamentally alters both solid-state packing and enzymatic binding affinity. In biocatalytic amination, the meta-fluorine position is critical for optimal active-site fit in specific ammonia-lyases, dictating the space-time yield of the resulting L-phenylalanine derivatives [1]. Furthermore, in materials science, 3-fluorocinnamic acid exhibits a rare dual β-type polymorphism (β1 and β2) that dictates its thermal phase transition and subsequent near-quantitative [2+2] photodimerization—a structural phenomenon not replicated by standard cinnamic acid or 4-chlorocinnamic acid, making it strictly non-interchangeable for precision photo-crosslinking applications [2].
Meta-fluorine alters acidity (pKa ~4.29) and lipophilicity (LogP ~2.12); electronic and solubility profiles may shift significantly.Unsubstituted analog lacks fluorine handle and distinct solid-state behavior.
Ortho and para substitution give different Hammett constants and stereochemical outcomes: 2-fluoro yields Z-isomer in batch photochemistry; 4-fluoro lacks β-polymorphs.Positional isomer interchange can compromise stereoselectivity and crystal form control.
Carboxylic acid functionality enables salt formation and conjugation; esters or amides may require deprotection, altering reactivity and solubility.Direct building block avoids additional synthetic steps.
In the chemo-enzymatic synthesis of L-halophenylalanines via ammonia-lyases, 3-fluorocinnamic acid demonstrates exceptional substrate suitability. Under optimized conditions, the enzymatic hydroamination of 3-fluorocinnamic acid achieves a space-time yield (STY) of 237.6 g/L/day with excellent enantiopurity [1]. This quantitative throughput highlights its superior processability as a precursor for non-natural amino acids compared to sterically hindered or electronically mismatched cinnamic acid derivatives.
| Evidence Dimension | Space-Time Yield (STY) in enzymatic hydroamination |
| Target Compound Data | 237.6 g/L/day (excellent enantiopurity) |
| Comparator Or Baseline | Generic substituted cinnamic acids (variable/lower yields) |
| Quantified Difference | High-throughput industrial-scale conversion rate |
| Conditions | Ammonia-lyase catalyzed reaction under optimized conditions |
High STY directly translates to lower bioreactor residence times and reduced production costs for pharmaceutical manufacturers synthesizing L-3-fluorophenylalanine.
3-Fluorocinnamic acid exhibits a highly specific solid-state behavior characterized by two distinct β-type polymorphs (β1 and β2). Heating the β1 polymorph induces an irreversible phase transition at approximately 119 °C to the β2 form. Crucially, upon UV irradiation, both polymorphs undergo a topochemical [2+2] photodimerization to yield 3,3′-difluoro-β-truxinic acid with nearly 100% conversion [1]. This predictable, near-quantitative photoreactivity distinguishes it from other analogs like 4-chlorocinnamic acid, which lack this specific dual-polymorph thermal control.
| Evidence Dimension | Photodimerization yield and polymorphic control |
| Target Compound Data | ~100% yield of 3,3′-difluoro-β-truxinic acid (with 119 °C β1-to-β2 transition) |
| Comparator Or Baseline | Unsubstituted cinnamic acid / 4-chlorocinnamic acid (lack dual β-phase thermal transition) |
| Quantified Difference | Unique dual β-type polymorphism enabling thermally controlled, quantitative photo-conversion |
| Conditions | Solid-state UV irradiation |
Predictable polymorphism and quantitative photo-conversion are critical for materials engineers designing reliable photo-responsive smart materials and cross-linked polymers.
In the development of novel antimalarial and antineoplastic agents, 3-fluorocinnamic acid serves as a highly effective cinnamic acid derivative (CAD) for hybridization. During the synthesis of amide-type harmicines, coupling 3-fluorocinnamic acid with harmine-based amines using standard HATU/DIEA conditions yields the target hybrid at 67% efficiency[1]. The incorporation of the meta-fluoro moiety not only provides robust synthetic yields but also modulates the lipophilicity and electronic profile of the resulting pharmacophore compared to unsubstituted baselines.
| Evidence Dimension | Amide coupling yield |
| Target Compound Data | 67% yield (isolated) |
| Comparator Or Baseline | Unsubstituted cinnamic acid (baseline CAD) |
| Quantified Difference | Robust processability with enhanced pharmacophore properties |
| Conditions | HATU/DIEA coupling in DCM at room temperature |
Reliable coupling yields under standard conditions ensure reproducible scale-up for medicinal chemists synthesizing halogenated API libraries.
Ideal for industrial biocatalysis workflows utilizing ammonia-lyases to produce L-3-fluorophenylalanine, driven by its exceptionally high space-time yield (237.6 g/L/day) and excellent active-site compatibility [1].
The compound's unique β1/β2 polymorphism and near-100% topochemical [2+2] photodimerization make it a prime candidate for engineering UV-curable materials, photoresists, and smart crystalline networks where quantitative photo-conversion is required [2].
Highly suitable as a meta-halogenated building block for synthesizing amide-linked pharmacophores (e.g., harmicines), where the specific electronic withdrawal of the 3-fluoro group is required for target binding affinity without compromising standard coupling yields [3].
Acute Toxic;Irritant